

A Comparative Study of Nickel-Cobalt Oxalate Electrocatalysts for Water Splitting

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Compound of Interest

Compound Name: Nickel oxalate

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A detailed guide for researchers and scientists on the performance and synthesis of nickel-cobalt oxalate electrocatalysts, with a comparative analysis against other alternatives, supported by experimental data.

In the global pursuit of clean and sustainable energy, water splitting to produce hydrogen fuel stands out as a promising technology. The efficiency of this process hinges on the development of active, stable, and cost-effective electrocatalysts for the two key reactions: the oxygen evolution reaction (OER) at the anode and the hydrogen evolution reaction (HER) at the cathode. Among the various non-precious metal catalysts, nickel-cobalt (Ni-Co) based materials have garnered significant attention. This guide provides a comparative analysis of nickel-cobalt oxalate electrocatalysts, focusing on their performance in alkaline water electrolysis.

Performance Comparison of Nickel-Cobalt Electrocatalysts

The electrocatalytic performance of nickel-cobalt oxalate is benchmarked against other Ni-Co based materials, such as oxides and phosphides, as well as the state-of-the-art ruthenium oxide (RuO₂) for OER and platinum on carbon (Pt/C) for HER. The key performance indicators are the overpotential required to achieve a current density of 10 mA/cm² ($\eta@10$), which signifies the catalyst's energy efficiency, and the Tafel slope, which provides insight into the reaction kinetics.

A notable example from recent studies is a specific composition of nickel-cobalt oxalate, $\text{Ni}_{2.5}\text{Co}_5\text{C}_2\text{O}_4$. This material has demonstrated superior OER performance compared to its individual metal oxalate counterparts (NiC_2O_4 and CoC_2O_4) and the corresponding nickel-cobalt oxide (NiCo_2O_4).^[1]

Electrocatalyst	Reaction	Overpotential ($\eta@10$) (mV)	Tafel Slope (mV/dec)
$\text{Ni}_{2.5}\text{Co}_5\text{C}_2\text{O}_4$	OER	330 ^[1]	81
NiC_2O_4	OER	-	229
CoC_2O_4	OER	370	90
NiCo_2O_4	OER	335 - 410 ^[1]	98 - 121
NiCoP/NiCo/NF	HER	18	-
NiCoP/NiCo/NF	OER	220	-
RuO_2	OER	-	-
Pt/C	HER	-	-

Note: The table summarizes data from various sources for comparative purposes. The performance of electrocatalysts can vary depending on the synthesis method, electrode preparation, and testing conditions.

Experimental Protocols

The synthesis and electrochemical evaluation of nickel-cobalt oxalate electrocatalysts require precise and standardized procedures to ensure reproducibility and accurate comparison of results.

Synthesis of Nickel-Cobalt Oxalate ($\text{Ni}_{2.5}\text{Co}_5\text{C}_2\text{O}_4$)

A facile one-pot, wet-chemical technique is employed for the synthesis of nickel-cobalt oxalate.^[1]

Materials:

- Cobalt(II) nitrate hexahydrate ($\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$)
- Nickel(II) nitrate hexahydrate ($\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$)
- Oxalic acid ($\text{H}_2\text{C}_2\text{O}_4$)
- Deionized water
- Methanol

Procedure:

- Dissolve 1.45 g of $\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ and 0.725 g of $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ in 50 ml of deionized water.
- Stir the solution for 15 minutes at 80°C .
- Add a solution of 1.512 g of oxalic acid in 30 ml of deionized water dropwise to the metal nitrate solution while stirring.
- Continue stirring the mixture for 120 minutes at 80°C .
- Quench the hot, viscous solution in an ice-water bath and allow it to cool to room temperature for 30 minutes.
- Collect the precipitate by centrifugation.
- Wash the precipitate with methanol.
- Dry the final product in an oven at 60°C for 12 hours.

The Ni/Co ratio can be varied by adjusting the initial amounts of the nickel and cobalt nitrate precursors to optimize the electrocatalytic performance.^[1]

Electrochemical Characterization

Standard three-electrode electrochemical cell setup is used to evaluate the performance of the prepared electrocatalysts.

Components:

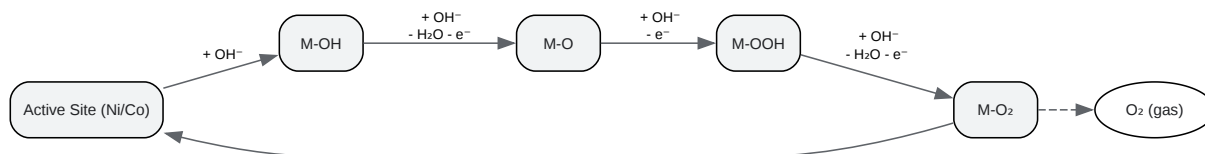
- **Working Electrode:** A glassy carbon electrode or nickel foam coated with the catalyst ink. The ink is typically prepared by dispersing the catalyst powder in a mixture of deionized water, ethanol, and a binder (e.g., Nafion).
- **Counter Electrode:** A platinum wire or graphite rod.
- **Reference Electrode:** A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.
- **Electrolyte:** 1.0 M potassium hydroxide (KOH) solution.

Key Electrochemical Measurements:

- **Linear Sweep Voltammetry (LSV):** To determine the overpotential required to drive the OER and HER. The potential is swept at a slow scan rate (e.g., 5 mV/s) to approximate steady-state conditions.
- **Tafel Analysis:** The Tafel slope is derived from the linear region of the Tafel plot (overpotential vs. log of current density), providing insights into the reaction mechanism.
- **Electrochemical Impedance Spectroscopy (EIS):** To investigate the charge transfer resistance and electrode kinetics.
- **Chronoamperometry or Chronopotentiometry:** To assess the long-term stability of the electrocatalyst at a constant potential or current density.

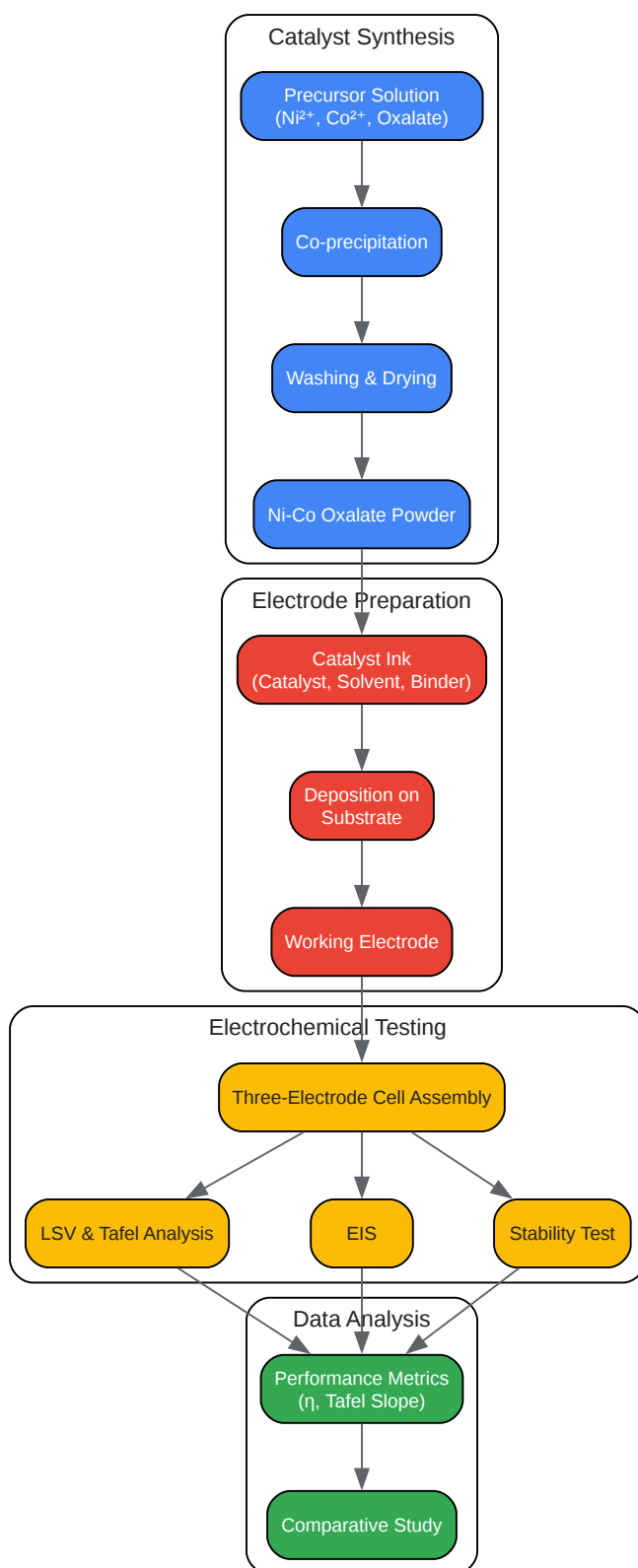
Reaction Mechanisms and Experimental Workflow

The following diagrams illustrate the proposed reaction pathway for the Oxygen Evolution Reaction on a nickel-cobalt oxalate surface in an alkaline medium and the general experimental workflow for catalyst synthesis and evaluation.



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Proposed OER Pathway on Ni-Co Oxalate.



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References

- 1. Nickel–cobalt oxalate as an efficient non-precious electrocatalyst for an improved alkaline oxygen evolution reaction - PMC [pmc.ncbi.nlm.nih.gov]
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